molecular formula C10H11N3OS B12586380 N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea CAS No. 353255-67-1

N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea

Cat. No.: B12586380
CAS No.: 353255-67-1
M. Wt: 221.28 g/mol
InChI Key: LSUAVSBSKJUPST-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-aminobenzenethiol with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and a catalyst such as piperidine is often used to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 50-60°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to inhibit certain enzymes and proteins involved in cellular processes, such as kinases and proteases.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

N-Methyl-N-(4-methyl-1,3-benzothiazol-2-yl)urea can be compared with other benzothiazole derivatives and similar compounds:

Properties

CAS No.

353255-67-1

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C10H11N3OS/c1-6-4-3-5-7-8(6)12-10(15-7)13(2)9(11)14/h3-5H,1-2H3,(H2,11,14)

InChI Key

LSUAVSBSKJUPST-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(C)C(=O)N

Origin of Product

United States

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